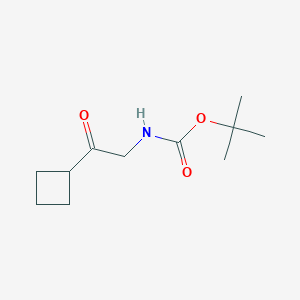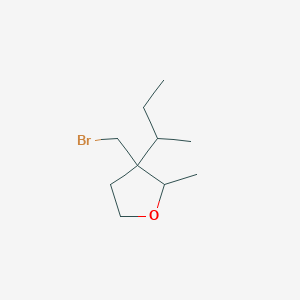![molecular formula C12H19N3 B13167992 Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Applications De Recherche Scientifique
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: Shares a similar pyridine-pyrrolidine structure but differs in its functional groups and biological activity.
Pyrrolidine derivatives: These compounds have a similar pyrrolidine ring but may have different substituents and properties.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-methyl-1-(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C12H19N3/c1-13-8-11-5-7-15(2)12(11)10-4-3-6-14-9-10/h3-4,6,9,11-13H,5,7-8H2,1-2H3 |
Clé InChI |
IHKBPCQCLHTOOZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCN(C1C2=CN=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)





![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
